molecular formula C9H8BClN2O2 B14067087 (2-Chloro-4-(1H-imidazol-1-yl)phenyl)boronic acid

(2-Chloro-4-(1H-imidazol-1-yl)phenyl)boronic acid

Cat. No.: B14067087
M. Wt: 222.44 g/mol
InChI Key: LETDNFNBZKRLSJ-UHFFFAOYSA-N
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Description

(2-Chloro-4-(1H-imidazol-1-yl)phenyl)boronic acid is a boronic acid derivative that features a phenyl ring substituted with a chlorine atom and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-4-(1H-imidazol-1-yl)phenyl)boronic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-4-(1H-imidazol-1-yl)phenyl)boronic acid undergoes various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form phenols.

    Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.

    Substitution: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atom.

Major Products Formed

    Phenols: Formed from the oxidation of the boronic acid group.

    Alcohols: Formed from the reduction of the boronic acid group.

    Substituted Phenyl Derivatives: Formed from nucleophilic substitution reactions on the phenyl ring.

Scientific Research Applications

(2-Chloro-4-(1H-imidazol-1-yl)phenyl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Chloro-4-(1H-imidazol-1-yl)phenyl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with active site residues of enzymes, thereby inhibiting their activity. The imidazole ring can also participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its targets .

Comparison with Similar Compounds

Similar Compounds

    (2-Chloro-4-(1H-imidazol-1-yl)phenyl)boronic acid: Unique due to the presence of both a boronic acid group and an imidazole ring.

    Phenylboronic Acid: Lacks the imidazole ring, making it less versatile in biological applications.

    Imidazole Derivatives: Lack the boronic acid group, limiting their use in certain chemical reactions.

Uniqueness

This compound stands out due to its dual functionality, combining the reactivity of the boronic acid group with the biological activity of the imidazole ring. This makes it a valuable compound for a wide range of applications in chemistry, biology, and medicine .

Properties

Molecular Formula

C9H8BClN2O2

Molecular Weight

222.44 g/mol

IUPAC Name

(2-chloro-4-imidazol-1-ylphenyl)boronic acid

InChI

InChI=1S/C9H8BClN2O2/c11-9-5-7(13-4-3-12-6-13)1-2-8(9)10(14)15/h1-6,14-15H

InChI Key

LETDNFNBZKRLSJ-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=C(C=C1)N2C=CN=C2)Cl)(O)O

Origin of Product

United States

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